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Compound of Interest

Compound Name: BSJ-03-123

Cat. No.: B2452121 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BSJ-03-123, a potent and

selective PROTAC (Proteolysis Targeting Chimera) for the degradation of Cyclin-Dependent

Kinase 6 (CDK6). This document outlines the effective incubation times for CDK6 degradation,

detailed experimental protocols, and key quantitative data presented for easy interpretation.

Introduction to BSJ-03-123
BSJ-03-123 is a phthalimide-based degrader that achieves proteome-wide selectivity for

CDK6.[1][2][3][4] It functions by forming a ternary complex between CDK6 and the E3 ubiquitin

ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal

degradation of CDK6.[3][5] This targeted degradation approach offers a powerful tool to study

the specific roles of CDK6 and presents a promising therapeutic strategy, particularly in

contexts like acute myeloid leukemia (AML) where a dependency on CDK6 has been identified.

[1][2][4]

Effective Incubation Times for CDK6 Degradation
The optimal incubation time for effective CDK6 degradation by BSJ-03-123 is dependent on

the cell line and the desired extent of degradation. Based on available data, significant

degradation can be observed within a few hours of treatment.

Key Findings on Incubation Time:
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Rapid Onset: BSJ-03-123 can induce effective and selective degradation of CDK6 in as little

as 2-3 hours of treatment at concentrations as low as 100-200 nM.[5]

Time-Course Studies: Experiments have shown time-dependent degradation of CDK6, with

significant reduction observed at 2, 4, and 24-hour time points.[1]

Proteome-Wide Selectivity: Quantitative proteomics analysis has confirmed that at a

concentration of 100 nM for 1 hour, CDK6 was the only protein observed to be depleted out

of more than 5,000 quantified proteins, highlighting its remarkable selectivity.[5]

Palbociclib-Based PROTAC Comparison: A similar palbociclib-based PROTAC demonstrated

CDK6 degradation as early as 4 hours, with complete degradation achieved after 8 hours of

treatment at a concentration of 0.5 µM.[6]

Quantitative Data Summary
The following tables summarize the quantitative data for BSJ-03-123's effect on CDK6.

Table 1: Recommended Treatment Conditions for BSJ-03-123

Parameter
Recommended
Range/Value

Reference(s)

Cellular Concentration 100 nM - 1 µM [5]

Effective Incubation Time 2 - 24 hours [1][5]

Optimal Concentration (Initial) 100 - 200 nM [5]

Table 2: Summary of Experimental Data on CDK6 Degradation
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Cell Line(s)
Treatment
Concentration

Incubation
Time

Outcome Reference(s)

Various 100 - 200 nM 2 - 3 hours

Effective and

selective CDK6

degradation.

[5]

Not Specified 100 nM 1 hour

Proteome-wide

analysis showed

only CDK6 was

depleted.

[5]

MV4-11, THP-1,

etc.
Not Specified 2, 4, 24 hours

Time-dependent

degradation of

CDK6 observed.

[1]

Not Specified
0.5 µM (Palbo-

PROTAC)
4 hours

Initial

degradation of

CDK6.

[6]

Not Specified
0.5 µM (Palbo-

PROTAC)
8 hours

Complete

degradation of

CDK6.

[6]

Experimental Protocols
Below are detailed protocols for key experiments to assess the efficacy of BSJ-03-123.

Protocol 1: Western Blotting for CDK6 Degradation
This protocol is designed to qualitatively and semi-quantitatively measure the reduction in

CDK6 protein levels following BSJ-03-123 treatment.

Materials:

BSJ-03-123

Cell line of interest (e.g., MV4-11, THP-1)

Complete cell culture medium
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DMSO (vehicle control)

RIPA buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against CDK6

Primary antibody against a loading control (e.g., β-actin, GAPDH)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Seeding: Seed cells at an appropriate density in a multi-well plate to ensure they are in

the logarithmic growth phase at the time of treatment.

Treatment: Treat cells with a range of BSJ-03-123 concentrations (e.g., 10 nM, 100 nM, 1

µM) and a vehicle control (DMSO) for various time points (e.g., 2, 4, 8, 24 hours).

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA

buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Western Blotting:

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
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Separate the proteins by electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-CDK6 antibody overnight at 4°C.

Wash the membrane with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST.

Incubate the membrane with ECL substrate.

Imaging: Capture the chemiluminescent signal using an imaging system.

Analysis: Quantify the band intensities and normalize the CDK6 signal to the loading control

to determine the relative decrease in CDK6 levels.

Protocol 2: Cell Viability Assay (e.g., MTS or CellTiter-
Glo®)
This protocol measures the effect of CDK6 degradation on cell proliferation and viability.

Materials:

BSJ-03-123

Cell line of interest

96-well plates

MTS or CellTiter-Glo® reagent

Plate reader

Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a suitable density.

Treatment: Treat cells with a serial dilution of BSJ-03-123 and a vehicle control.

Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).

Assay: Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's

instructions.

Measurement: Read the absorbance or luminescence using a plate reader.

Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and

determine the IC50 value.

Protocol 3: Global Proteomics Analysis (Mass
Spectrometry)
This protocol provides a comprehensive view of the selectivity of BSJ-03-123.

Materials:

BSJ-03-123

Cell line of interest

Lysis buffer for mass spectrometry (e.g., urea-based buffer)

DTT and iodoacetamide

Trypsin

LC-MS/MS system

Procedure:

Cell Treatment and Lysis: Treat cells with BSJ-03-123 (e.g., 100 nM for 1 hour) and a vehicle

control. Lyse the cells in a buffer suitable for mass spectrometry.
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Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.

LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution LC-MS/MS

system.

Data Analysis: Use appropriate software (e.g., MaxQuant) to identify and quantify the

proteins in each sample. Compare the protein abundance between the BSJ-03-123-treated

and control samples to identify proteins that are significantly depleted.
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Caption: Mechanism of BSJ-03-123 induced CDK6 degradation.
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Workflow for BSJ-03-123 Efficacy Assessment
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Caption: Experimental workflow for evaluating BSJ-03-123.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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